molecular formula C145H240N42O46S2 B560824 CALCITONIN, CHICKEN CAS No. 100016-62-4

CALCITONIN, CHICKEN

Cat. No.: B560824
CAS No.: 100016-62-4
M. Wt: 3371.883
InChI Key: ZLUQVFUSLGBVHE-GYBXWZFDSA-N
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Description

CALCITONIN, CHICKEN is a useful research compound. Its molecular formula is C145H240N42O46S2 and its molecular weight is 3371.883. The purity is usually 95%.
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Properties

CAS No.

100016-62-4

Molecular Formula

C145H240N42O46S2

Molecular Weight

3371.883

InChI

InChI=1S/C145H240N42O46S2/c1-66(2)48-89(173-139(228)111(72(13)14)182-136(225)100-64-235-234-63-82(148)119(208)161-74(16)118(207)176-97(60-188)134(223)171-93(52-70(9)10)130(219)178-99(62-190)135(224)185-114(77(19)193)142(231)179-100)120(209)157-58-106(199)162-83(28-21-23-43-146)121(210)168-92(51-69(7)8)129(218)177-98(61-189)133(222)166-86(37-40-103(149)196)123(212)164-88(39-42-108(201)202)124(213)170-91(50-68(5)6)128(217)172-94(54-80-56-154-65-159-80)131(220)163-84(29-22-24-44-147)122(211)169-90(49-67(3)4)127(216)165-87(38-41-104(150)197)126(215)184-113(76(18)192)141(230)175-96(53-79-33-35-81(195)36-34-79)143(232)187-47-27-32-102(187)137(226)167-85(30-25-45-155-145(152)153)125(214)183-112(75(17)191)140(229)174-95(55-109(203)204)132(221)181-110(71(11)12)138(227)158-57-105(198)160-73(15)117(206)156-59-107(200)180-115(78(20)194)144(233)186-46-26-31-101(186)116(151)205/h33-36,56,65-78,82-102,110-115,188-195H,21-32,37-55,57-64,146-148H2,1-20H3,(H2,149,196)(H2,150,197)(H2,151,205)(H,154,159)(H,156,206)(H,157,209)(H,158,227)(H,160,198)(H,161,208)(H,162,199)(H,163,220)(H,164,212)(H,165,216)(H,166,222)(H,167,226)(H,168,210)(H,169,211)(H,170,213)(H,171,223)(H,172,217)(H,173,228)(H,174,229)(H,175,230)(H,176,207)(H,177,218)(H,178,219)(H,179,231)(H,180,200)(H,181,221)(H,182,225)(H,183,214)(H,184,215)(H,185,224)(H,201,202)(H,203,204)(H4,152,153,155)/t73-,74-,75+,76+,77+,78+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-,113-,114-,115-/m0/s1

InChI Key

ZLUQVFUSLGBVHE-GYBXWZFDSA-N

SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO)CC(C)C)CO

Origin of Product

United States

Historical Context of Calcitonin Discovery and Avian Significance

The journey to understanding calcitonin began in the early 1960s. In 1962, Douglas Harold Copp and his colleagues first identified a hypocalcemic factor, which they named calcitonin, believing it to be secreted by the parathyroid gland in response to high blood calcium levels. wikipedia.orgnih.gov However, further research by Iain Macintyre's team demonstrated that the primary source of this hormone in mammals was, in fact, the parafollicular cells (C-cells) of the thyroid gland. wikipedia.org

Subsequent comparative endocrinology studies revealed that in non-mammalian vertebrates, including birds, fishes, and reptiles, calcitonin is produced and secreted by the ultimobranchial glands. nih.govnih.gov These glands, which are embryologically distinct from the thyroid, are the primary source of calcitonin in avian species like the chicken. This anatomical distinction was a crucial early finding that highlighted the evolutionary divergence in the endocrine regulation of calcium homeostasis between mammals and birds. The purification of calcitonin from various animal species, including birds, was a significant step that allowed for more detailed investigation into its structure and function. nih.gov

Current Research Paradigms and Knowledge Gaps in Avian Calcitonin Endocrinology

Biosynthesis and Precursor Processing of Chicken Calcitonin

Procalcitonin (B1506340) as an Intracellular Precursor MoleculeCalcitonin in chickens, like in other vertebrates, is synthesized as a larger precursor molecule known as procalcitonin (proCT)nih.govmedsci.orgiaea.orgmedscape.comsmw.ch. This precursor molecule undergoes intracellular processing, including proteolytic cleavage, to yield the mature calcitonin hormonenih.govnih.govmedsci.orgiaea.orgsmw.chclinicalgate.com. Procalcitonin was first suggested to exist in chicken ultimobranchial glands in 1975nih.govmedsci.org. It has been identified through pulse-chase experiments and molecular weight determinations, with its molecular weight estimated to be around 13,000 Da, compared to mature calcitonin at approximately 3,500 Daiaea.org. This precursor molecule is present in small amounts in chicken ultimobranchial glands and is biologically active in ratsiaea.org. The processing pathway involves the cleavage of preprocalcitonin into procalcitonin, which is then further processed into various peptides, including the mature calcitonin hormonenih.govmedsci.orgsmw.chclinicalgate.com. In healthy individuals, procalcitonin is cleaved into N-terminal PCT, katacalcin, and active calcitonin, with minimal procalcitonin entering circulationmedsci.org.

Compound Name Table

Compound Name Abbreviation
Calcitonin CT
Calcitonin Gene-Related Peptide CGRP
Calcitonin Gene (CALCA) CALCA
Procalcitonin proCT / PCT
Calcitonin Receptor CALCR
Calcitonin Receptor-Like Receptor CLR
Receptor Activity-Modifying Proteins RAMPs
Prolactin PRL
Progesterone (B1679170) P₄

References oup.com Biology of Reproduction, Oxford Academic. nih.gov PubMed. mdpi.com MDPI. nih.gov PubMed. nih.gov PubMed. psu.edu Department of Animal Science. capes.gov.br PubMed. researchgate.net ResearchGate. nih.gov PMC. medsci.org ResearchGate. iaea.org INIS-IAEA. oup.com Chapman. mdpi.com MDPI. clinicalgate.com Clinical Gate. researchgate.net ResearchGate. mdpi.com MDPI. genecards.org GeneCards. nih.gov PMC. nih.gov PubMed Central. researchgate.net ResearchGate. escholarship.org eScholarship.org. researchgate.net ResearchGate. nih.gov PubMed. nih.gov Annual Reviews. nih.gov PubMed. uniprot.org UniProtKB. uniprot.org UniProtKB. researchgate.net ResearchGate. annualreviews.org Annual Reviews. cusabio.com Cusabio. researchgate.net ResearchGate. nih.gov PubMed. genome.jp genome.jp. researchgate.net ResearchGate. escholarship.org eScholarship.org. mdpi.com MDPI. medscape.com Medscape Reference. smw.ch Swiss Medical Weekly. nih.gov PubMed. umd.edu University of Maryland.

Molecular Cloning and Characterization of Chicken Calcitonin Receptor (CTR) and Calcitonin Receptor-Like Receptor (CLR)

Research has identified and characterized the chicken calcitonin receptor (CTR) and the calcitonin receptor-like receptor (CLR). These receptors are G protein-coupled receptors that play significant roles in mediating the effects of calcitonin and calcitonin gene-related peptide (CGRP) nih.govmdpi.comresearchgate.netnih.govresearchgate.netdntb.gov.ua. The cloning and characterization efforts have provided insights into their evolutionary conservation and functional divergence compared to their mammalian counterparts.

Structural Homology and Divergence with Mammalian Receptors

The amino acid sequence of the chicken CTR exhibits high homology (over 90%) with CTRs from other avian species but shows lower homology (approximately 60%) with mammalian CTRs nih.govmdpi.comresearchgate.netnih.govresearchgate.netdntb.gov.ua. In contrast, the chicken CLR demonstrates greater conservation, sharing 80–82% homology with mammalian CLR sequences nih.govmdpi.comresearchgate.netnih.govresearchgate.netdntb.gov.ua. This suggests that the CLR gene is more strongly conserved across vertebrates than the CTR gene. A notable divergence is that chicken CLR can function as a receptor for calcitonin, either independently or in conjunction with receptor activity-modifying proteins (RAMPs), a characteristic not typically observed for CLR in mammals, where it primarily serves as a CGRP receptor nih.govmdpi.comresearchgate.netnih.govresearchgate.netdntb.gov.ua.

Receptor Binding Kinetics and Ligand Specificity in Avian Tissues

Studies employing radioligand binding assays have confirmed the presence of specific calcitonin binding sites in various chicken tissues, including the neurohypophysis, anterior pituitary, hypothalamus, adrenal gland, bone, and kidney semanticscholar.orgnih.govoup.comnih.govnih.govresearchgate.netnih.gov. These binding components exhibit characteristics consistent with authentic receptor-ligand interactions, including specificity, reversibility, and saturation semanticscholar.orgnih.govoup.comnih.govresearchgate.netsemanticscholar.orgoup.com.

Determination of Equilibrium Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax)

Quantitative analysis of calcitonin binding has yielded equilibrium dissociation constants (Kd) and maximum binding capacities (Bmax) in different avian tissues. These values provide crucial information about the affinity and number of binding sites.

Table 1: Receptor Binding Kinetics in Chicken Tissues

Tissue/ConditionEquilibrium Dissociation Constant (Kd)Maximum Binding Capacity (Bmax)Citation
Neurohypophysis (laying hen)0.27 nM101.3 fmol/mg protein semanticscholar.org
Calvaria and Kidney (chicken)~0.1 nM (order of 10⁻¹⁰ M)Not specified numerically semanticscholar.orgresearchgate.net
Anterior Pituitary (laying hen)Smaller than non-laying henSmaller than non-laying hen nih.gov
Anterior Pituitary (non-laying hen)Larger than laying henLarger than laying hen nih.gov

Specificity, Reversibility, and Saturation of Calcitonin Binding

The binding of radiolabeled chicken calcitonin ([¹²⁵I]cCT) to its receptors in avian tissues demonstrates key characteristics of specific receptor-ligand interactions. These include:

Specificity: Binding is specific to chicken calcitonin (cCT), with other peptides showing limited or no ability to displace labeled cCT semanticscholar.org.

Reversibility: The binding is reversible, meaning that bound ligand can be displaced by the addition of unlabeled ligand, indicating a dynamic equilibrium semanticscholar.orgresearchgate.net. For instance, the dissociation rate constant (K⁻¹) in the neurohypophysis was determined to be 0.0063 ± 0.0002 min⁻¹ semanticscholar.org.

Saturation: Binding reaches a plateau at higher concentrations of the radioligand, indicating that the number of binding sites is finite and saturable semanticscholar.orgresearchgate.net. Scatchard analysis of saturation curves typically reveals a single class of binding sites semanticscholar.orgnih.govoup.comoup.com.

Influence of Physiological States on Receptor Binding, particularly during the Oviposition Cycle

Receptor binding parameters for calcitonin can be influenced by physiological states, notably during the oviposition cycle in laying hens. Studies have shown dynamic changes in receptor affinity (Kd) and capacity (Bmax) in reproductive and neuroendocrine tissues.

Neurohypophysis: In laying hens, both Kd and Bmax values for the calcitonin receptor in the neurohypophysis showed changes before and after oviposition, whereas no significant alterations were observed in nonlaying hens over a 24-hour period semanticscholar.org. Specifically, binding affinity increased, and capacity decreased in the hypothalamus (specifically the HPOA) approximately 30 minutes before oviposition nih.gov.

Calvaria and Kidney: In the calvaria and kidney of laying hens, both Kd and Bmax values for the calcitonin receptor decreased during the period from 3 hours before to 2 hours after oviposition. Nonlaying hens did not exhibit these changes over a 24-hour period nih.govoup.comoup.com. These alterations in binding affinity and capacity in the kidney and bone of laying hens may be modulated by ovarian steroid hormones, such as estradiol-17β and progesterone, which are known to influence these parameters oup.comoup.com. For example, administration of 17β-estradiol or progesterone in vivo led to decreased Kd and Bmax values in these tissues oup.comoup.com.

Anterior Pituitary: In the anterior pituitary of hens, calcitonin receptor binding affinity (Kd) and capacity (Bmax) were found to be smaller in laying hens compared to nonlaying hens nih.gov. A decrease in both Kd and Bmax values was observed approximately 3 hours before oviposition in laying hens, an effect that could be influenced by estradiol-17β and progesterone nih.gov.

Shell Gland (Guineafowl): In the shell gland endometrium of guineafowl, Kd and Bmax values also varied during the oviposition cycle in laying birds, with no changes noted in nonlaying birds semanticscholar.org. A decrease in Kd was observed 12 hours before oviposition, and a decrease in Bmax occurred 6 hours before oviposition semanticscholar.org.

Table 2: Receptor Binding Kinetics in Guineafowl Shell Gland

ConditionEquilibrium Dissociation Constant (Kd)Maximum Binding Capacity (Bmax)Citation
Laying hen0.50 – 1.25 nM33.1 – 107.5 fmol/mg protein semanticscholar.org
Non-laying hen1.12 – 1.19 nM101.4 – 114.9 fmol/mg protein semanticscholar.org
Laying hen (specific measurement)0.85 nM89.0 fmol/mg protein semanticscholar.org

Receptor Activity-Modifying Proteins (RAMPs) and Functional Modulation

Receptor Activity-Modifying Proteins (RAMPs) are single-transmembrane domain proteins that are essential for the proper trafficking and function of certain G protein-coupled receptors, including the calcitonin receptor-like receptor (CLR) nih.govmdpi.comresearchgate.netnih.govresearchgate.netdntb.gov.uabiovenic.comgenecards.org. In chickens, three RAMPs have been identified and characterized alongside CTR and CLR nih.govmdpi.comresearchgate.netnih.govresearchgate.netdntb.gov.ua. These RAMPs play a critical role in modulating the pharmacological properties of CTR and CLR, influencing their sensitivity to ligands such as calcitonin and CGRP nih.govmdpi.comresearchgate.netnih.govresearchgate.netdntb.gov.ua.

Studies utilizing luciferase reporter assays have demonstrated that chicken CTR and CLR, when co-expressed with RAMPs, can activate intracellular signaling pathways, primarily the cAMP/PKA and MAPK/ERK pathways nih.govmdpi.comresearchgate.netnih.govresearchgate.net. Calcitonin has shown appreciable ligand activity at nanomolar concentrations across various CTR/CLR-RAMP combinations nih.govmdpi.comresearchgate.netnih.govresearchgate.net. As noted earlier, the chicken CLR exhibits a unique ability to function as a calcitonin receptor, even in the absence of RAMPs, highlighting species-specific differences in receptor pharmacology nih.govmdpi.comresearchgate.netnih.govresearchgate.netdntb.gov.ua. The tissue-specific expression profiles of CTR, CLR, and RAMPs further suggest diverse physiological roles for the calcitonin signaling system across various avian tissues nih.govmdpi.comresearchgate.netnih.govresearchgate.netdntb.gov.ua.

RAMP Isoforms and Their Interaction with CTR and CLR

Receptor Activity-Modifying Proteins (RAMPs) are single-transmembrane domain proteins that are essential for the proper function and cell surface expression of certain G protein-coupled receptors, including CTR and CLR nih.govguidetopharmacology.org. These accessory proteins are known to modulate the pharmacology and signaling capabilities of their cognate receptors researchgate.netguidetopharmacology.org. In chickens, three RAMP isoforms (RAMP1, RAMP2, and RAMP3) have been identified, and their interactions with CTR and CLR have been investigated mdpi.comsemanticscholar.orgresearchgate.net.

The interaction between RAMPs and CTR/CLR dictates the specific peptide ligands that can activate these receptors and influences the resulting signaling output mdpi.comguidetopharmacology.orgmdpi.com. While CTR in mammals primarily binds calcitonin, its interaction with RAMPs can confer affinity for other peptides like amylin and CGRP guidetopharmacology.orgacs.org. Similarly, CLR, which does not bind known endogenous ligands on its own, forms functional receptors for CGRP and adrenomedullin (B612762) when complexed with specific RAMPs nih.govguidetopharmacology.orgplos.org.

Research indicates that chicken CLR can function as a receptor for CT even in the absence of RAMPs mdpi.comnih.govresearchgate.net. However, the presence of RAMPs can alter the sensitivity and signaling profile of both CTR and CLR researchgate.netmdpi.com. For instance, co-expression of chicken CTR with RAMP1, RAMP2, or RAMP3 did not markedly influence its sensitivity to CT, with EC50 values for CT activation of CTR with RAMP1, RAMP2, and RAMP3 reported as 0.77 ± 0.07 nM, 0.67 ± 0.10 nM, and 0.44 ± 0.10 nM, respectively mdpi.com. In contrast, for CGRP activation of CTR, the EC50 values were 0.10 ± 0.01 nM (with RAMP1), 1.63 ± 0.19 nM (with RAMP2), and 0.24 ± 0.07 nM (with RAMP3) mdpi.com. This suggests that RAMPs can fine-tune the receptor's response to different ligands.

For chicken CLR, the combination with RAMP1 showed the highest sensitivity for CGRP, with EC50 values comparable to CTR + RAMP1 and CTR + RAMP3 complexes in mammals mdpi.com. The sensitivity order for CGRP at CLR was CLR + RAMP1 > CLR + RAMP3 >> CLR + RAMP2 >> CLR alone mdpi.com. This implies that RAMP1 and RAMP3 are crucial for CLR to act as a functional receptor for CGRP mdpi.com. When chicken CLR was co-expressed with RAMP1, RAMP2, or RAMP3, the activation effect of CT was slightly reduced compared to its high activation effect on the individual receptor (EC50: 0.30 ± 0.12 nM), with EC50 values for CT being 0.89 ± 0.20 nM, 0.38 ± 0.09 nM, and 1.00 ± 0.45 nM for CLR with RAMP1, RAMP2, and RAMP3, respectively semanticscholar.org.

Impact on Ligand Sensitivity and Receptor Phenotypes

The interplay between RAMP isoforms and the CTR/CLR coreceptors significantly impacts ligand sensitivity and defines distinct receptor phenotypes researchgate.netmdpi.com. This RAMP-mediated modulation is critical for the diverse physiological roles of calcitonin and related peptides mdpi.comsemanticscholar.orgresearchgate.net.

The presence of RAMPs can alter the affinity of the receptor complex for its ligands, thereby influencing the potency and efficacy of signaling mdpi.commdpi.comacs.org. As observed with chicken CTR, while RAMPs did not drastically alter CT sensitivity, they did influence the response to CGRP, indicating a ligand-specific modulation mdpi.com. The CLR-RAMP complexes exhibit differential affinities for CGRP and adrenomedullin (AM), with CLR-RAMP1 being specific for CGRP and CLR-RAMP2/3 specific for AM nih.govmdpi.complos.org. This suggests that the specific RAMP isoform dictates the primary ligand that the CLR can effectively bind and signal through nih.govmdpi.com.

The study of chicken receptors revealed that while RAMPs did not markedly influence the sensitivity of chicken CTR for CT, they did affect its response to CGRP mdpi.com. Specifically, CTR co-expressed with RAMP1 showed a higher sensitivity to CGRP (EC50 = 0.10 ± 0.01 nM) compared to CTR alone mdpi.com. Conversely, the CLR-RAMP1 complex exhibited the highest sensitivity to CGRP, demonstrating a tenfold lower EC50 for CGRP compared to CT, aligning with observations in human studies mdpi.com. These findings underscore the role of RAMPs in shaping the ligand-binding profile and thus the functional output of the receptor complexes mdpi.commdpi.com.

Intracellular Signaling Pathways Activated by Chicken Calcitonin Receptors

Upon binding of calcitonin to its cognate receptor complexes (CTR or CLR with appropriate RAMPs), a cascade of intracellular signaling events is initiated, leading to cellular responses. In chickens, studies have shown that activation of CTR and CLR predominantly stimulates the cyclic AMP/protein kinase A (cAMP/PKA) and mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathways mdpi.comnih.govsemanticscholar.orgresearchgate.netdntb.gov.ua.

cAMP/PKA Pathway Activation

The cAMP/PKA pathway is a major downstream signaling cascade activated by Gs-coupled receptors, including many members of the calcitonin superfamily acs.orguniprot.org. Activation of CTR and CLR by calcitonin in chickens leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP) mdpi.comnih.govsemanticscholar.orgresearchgate.netdntb.gov.ua. Elevated cAMP levels then activate protein kinase A (PKA), a serine/threonine kinase that phosphorylates various target proteins, thereby mediating cellular responses acs.orguniprot.orgresearchgate.net. Research using luciferase reporter assays has confirmed the activation of the cAMP/PKA pathway by chicken CTRs and CLRs upon stimulation with calcitonin mdpi.comsemanticscholar.org.

MAPK/ERK Pathway Activation

The MAPK/ERK pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and survival genome.jpfrontiersin.org. Chicken CTRs and CLRs, upon activation by calcitonin, have been shown to stimulate the MAPK/ERK pathway mdpi.comnih.govsemanticscholar.orgresearchgate.netdntb.gov.ua. This activation typically involves the recruitment of Gq proteins, which can initiate downstream signaling events leading to ERK activation nih.gov. Studies utilizing reporter systems have demonstrated that chicken CTRs and CLRs effectively trigger the MAPK/ERK pathway, indicating its functional significance in calcitonin signaling in chickens mdpi.comsemanticscholar.org.

Other Associated Signaling Cascades

While the cAMP/PKA and MAPK/ERK pathways are prominently activated by chicken calcitonin receptors, other signaling cascades may also be involved. The general mechanism for G protein-coupled receptors like CTR and CLR includes coupling to various G proteins (Gs, Gi, Gq) which can activate a range of downstream pathways uniprot.orgnih.gov. For instance, Gq protein coupling can lead to calcium mobilization, although studies on chicken CTR and CLR suggest that calcium mobilization is not a predominant signaling outcome compared to cAMP/PKA and MAPK/ERK activation nih.gov. Further research may uncover additional signaling pathways modulated by chicken calcitonin and its receptor complexes, contributing to a more comprehensive understanding of its physiological roles.

Physiological and Endocrine Roles of Chicken Calcitonin

Production and Secretion Dynamics from the Ultimobranchial Gland

In chickens, the primary source of calcitonin is the ultimobranchial gland, a discrete endocrine organ located near the thyroid and parathyroid glands. mdpi.compnas.org The calcitonin produced in the chicken pituitary gland is identical in sequence to that from the ultimobranchial gland. nih.govpsu.edu

Ontogenetic Changes in Secretion during Embryonic and Neonatal Periods

The production and secretion of calcitonin undergo significant changes during the chicken's development, particularly during the embryonic and neonatal stages.

Immunoreactive calcitonin first becomes detectable in the ultimobranchial glands of chick embryos at 16 days of incubation, with a rapid increase in the late incubation period. nih.gov By the time of hatching, a majority of the epithelial cells within these glands show a strong immunoreaction for calcitonin. nih.gov

Research has shown a marked increase in the calcitonin content of the ultimobranchial glands during the late-embryonic and newborn phases. nih.gov Coinciding with this is a temporary but significant surge of calcitonin secretion into the bloodstream at the time of hatching. nih.gov This suggests a crucial role for calcitonin in managing the large influx of calcium from the eggshell to the developing embryo and its yolk sac, likely to prevent hypercalcemia. nih.gov The level of circulating calcitonin at the time of 'pipping' (the initial breaking of the eggshell by the chick) is exceptionally high. nih.govbioscientifica.com

Factors Influencing Secretion and Storage (e.g., Calcium Concentrations)

While hypercalcemia is a primary stimulus for calcitonin secretion in mammals, the regulation in chickens appears to be more complex and, in some aspects, counterintuitive. oup.com

Calcium Concentrations: Surprisingly, in vitro studies have shown that changes in calcium concentrations (between 1.0 and 3.5 mM) in the incubation media did not affect the release or storage of calcitonin from ultimobranchial glands. nih.gov Similarly, alterations in dietary calcium intake did not lead to observable changes in the calcitonin content of these glands in vivo. nih.gov However, other studies suggest a direct correlation between dietary calcium concentrations and circulating calcitonin levels. harrisonsbirdfoods.com For instance, when chick embryos are injected with calcium, calcitonin secretion is stimulated. nih.gov Furthermore, calcitonin is detectable in the circulation of embryos when plasma calcium concentration exceeds 2.5 mmol/l. nih.govbioscientifica.com In young chickens, a diet deficient in calcium and vitamin D leads to a decrease in plasma calcitonin levels over a period of three weeks. nih.gov

Adrenergic Stimulation: There is evidence to suggest that beta-adrenergic signaling may play a role in stimulating calcitonin release in the late stages of incubation. nih.govbioscientifica.com The beta-agonist isoprenaline was found to increase circulating calcitonin concentrations, while the beta-antagonist propranolol (B1214883) had the opposite effect. nih.govbioscientifica.com

Role in Calcium Homeostasis: Unique Avian Perspectives

The role of calcitonin in avian calcium homeostasis is notably different from that in mammals, reflecting the unique physiological demands of egg-laying birds.

Calcitonin Receptor Expression in Calcium-Regulating Tissues (e.g., Kidney, Calvaria, Shell Gland)

Despite the apparent lack of direct effect on osteoclasts under normal conditions, calcitonin receptors are expressed in various tissues involved in calcium regulation in chickens.

Kidney: The calcitonin receptor (CALCR) is expressed in the chicken kidney. oup.comgenecards.orgresearchgate.netsemanticscholar.org This suggests a role for calcitonin in regulating renal calcium excretion, similar to its function in mammals. oup.com

Calvaria: Calcitonin receptors are also found in the chicken calvaria (skull bone). semanticscholar.org The binding properties of these receptors show developmental changes, though the equilibrium dissociation constant (Kd) and maximum binding capacity (Bmax) of the calvarial CT receptors remained statistically constant between 1 day and 24 weeks of age in both males and females. semanticscholar.org

Shell Gland: The shell gland, a critical organ for eggshell formation, also expresses the calcitonin receptor. frontiersin.orgscielo.brscielo.br The presence of these receptors points towards a potential role for calcitonin in the process of eggshell calcification. semanticscholar.org

The following table provides a summary of calcitonin receptor expression in key chicken tissues involved in calcium regulation:

TissueCalcitonin Receptor (CALCR) ExpressionReference(s)
KidneyExpressed oup.comgenecards.orgresearchgate.netsemanticscholar.org
CalvariaExpressed semanticscholar.org
Shell GlandExpressed frontiersin.orgscielo.brscielo.br

Modulation of Calcitonin Receptor Binding by Ovarian Steroids during the Oviposition Cycle

The demanding process of daily egg laying necessitates precise hormonal control over calcium metabolism. Ovarian steroids, particularly estrogen and progesterone (B1679170), play a significant role in modulating the response of target tissues to calcitonin.

Research indicates that ovarian steroids influence the expression of calcitonin and its receptor. nih.gov In sexually immature chickens, treatment with estradiol (B170435) and/or progesterone leads to a significant decrease in the quantity of pituitary calcitonin mRNA. nih.govpsu.edu Furthermore, progesterone treatment in immature chickens resulted in a greater abundance of ovarian calcitonin mRNA, while estradiol or a combination of progesterone and estradiol significantly reduced its quantity. oup.comnih.gov

During the oviposition cycle of laying hens, changes in calcitonin receptor binding have been observed in the shell gland, suggesting a dynamic regulation of calcitonin sensitivity in this tissue. scielo.br This modulation by ovarian steroids likely plays a crucial role in coordinating the mobilization and deposition of calcium required for eggshell formation.

Current Understanding of Calcitonin's Influence on Overall Calcium and Phosphorus Utilization in Laying Hens

In laying hens, the demand for calcium is exceptionally high to support the daily formation of eggshells, which are primarily composed of calcium carbonate. veterinariadigital.comveterinariadigital.com This necessitates a finely tuned regulatory system to manage calcium and phosphorus homeostasis. While calcitonin's primary role in mammals is to lower blood calcium levels, its function in avian species, particularly laying hens, appears to be more nuanced and is a subject of ongoing research. nih.govfrontiersin.org

Calcitonin is a hypocalcemic hormone that, in birds, is secreted by the ultimobranchial glands. nih.govfrontiersin.orgcdnsciencepub.com Its main actions are thought to involve inhibiting bone resorption and increasing the urinary excretion of calcium to reduce serum calcium levels. veterinariadigital.com However, unlike in mammals, avian osteoclasts seem to be less sensitive to the inhibitory effects of calcitonin under normal physiological conditions. nih.govbiologists.com

The process of eggshell formation requires the mobilization of approximately 2 grams of calcium, which represents a significant portion of the hen's total body calcium. veterinariadigital.com This demand is met through both dietary absorption and the resorption of medullary bone, a specialized, labile bone tissue that serves as a calcium reservoir. veterinariadigital.comhyline.com The regulation of these processes involves a complex interplay of hormones, including parathyroid hormone (PTH), vitamin D3, and estrogens, in addition to calcitonin. veterinariadigital.comew-nutrition.com

During the egg-laying cycle, particularly during eggshell calcification, there are significant fluctuations in plasma calcium levels. When calcium levels are high, calcitonin is released to help manage the excess. veterinariadigital.com Research indicates that the expression of the calcitonin receptor (CALCR) is found in the shell gland, kidney, and bone of laying hens, suggesting these are target tissues for calcitonin action. nih.govfrontiersin.org Increased expression of CALCR in the shell gland towards the end of eggshell calcification suggests a heightened sensitivity to calcitonin during this period. nih.gov This may be a mechanism to help terminate the calcification process.

Table 1: Hormonal Regulation of Calcium in Laying Hens

HormonePrimary FunctionEffect on Blood CalciumKey Target Tissues
Calcitonin Inhibits bone resorption, increases renal calcium excretion veterinariadigital.comDecreases veterinariadigital.comBone, Kidney, Shell Gland nih.govfrontiersin.org
Parathyroid Hormone (PTH) Stimulates bone resorption, increases renal calcium reabsorption veterinariadigital.comIncreases veterinariadigital.comBone, Kidney veterinariadigital.com
Estrogens Stimulates medullary bone formation veterinariadigital.comIndirectly increases by promoting calcium storageBone veterinariadigital.com
Vitamin D3 (Calcitriol) Increases intestinal calcium absorption ew-nutrition.comIncreases ew-nutrition.comIntestine, Bone, Kidney ew-nutrition.com

Neuroendocrine Functions and Pituitary Regulation

Recent research has unveiled a significant role for calcitonin beyond its classical function in calcium metabolism, extending its influence to the neuroendocrine system and pituitary gland regulation in chickens. nih.govpsu.edu

Scientific studies have confirmed the expression of the calcitonin gene in the chicken pituitary gland. nih.govpsu.edu Reverse transcription-polymerase chain reaction (RT-PCR) has detected calcitonin cDNA in the pituitary, with a sequence identical to that found in the ultimobranchial gland. nih.govfrontiersin.org Using confocal microscopy, calcitonin-immunoreactive cells have been observed throughout the anterior pituitary gland. nih.govpsu.edu Notably, a significant co-localization of calcitonin-immunoreactive cells with prolactin-immunoreactive cells has been identified. nih.govpsu.edu

The presence and localization of calcitonin within the pituitary suggest a paracrine or autocrine role in regulating pituitary hormone secretion. nih.govpsu.edu Specifically, evidence points to calcitonin acting as an inhibitor of lactotroph function and prolactin (PRL) secretion. nih.govresearchgate.net This is analogous to its function in the rat pituitary, where it is known to decrease lactotroph proliferation and PRL secretion. frontiersin.orgnih.gov The co-localization with prolactin-producing cells further supports this direct regulatory interaction. nih.govpsu.edu

A key finding supporting the inhibitory role of calcitonin on prolactin is the observed inverse relationship between the messenger RNA (mRNA) levels of these two hormones in the pituitary gland. nih.govpsu.edu Quantitative real-time PCR analysis has revealed that sexually mature hens, which have higher levels of prolactin mRNA to support egg-laying and incubation behaviors, exhibit lower amounts of calcitonin mRNA in their pituitary glands compared to sexually immature chickens. nih.govpsu.edu This inverse correlation strongly suggests that as the demand for prolactin increases with reproductive activity, the local inhibitory influence of calcitonin decreases.

The expression of calcitonin in the pituitary gland is also influenced by gonadal steroids, particularly estradiol and progesterone. nih.govpsu.edu Studies have shown that treating sexually immature chickens with estradiol and/or progesterone leads to a significant decrease in the amount of pituitary calcitonin mRNA. nih.govresearchgate.net This finding indicates that the rising levels of ovarian steroids associated with sexual maturation play a role in downregulating pituitary calcitonin expression, thereby facilitating the increased prolactin secretion necessary for reproduction. nih.gov

Table 2: Influence of Reproductive State and Steroids on Pituitary Calcitonin and Prolactin mRNA in Chickens

ConditionPituitary Calcitonin mRNAPituitary Prolactin mRNA
Sexually Immature Higher nih.govpsu.eduLower nih.govpsu.edu
Sexually Mature Lower nih.govpsu.eduHigher nih.govpsu.edu
Estradiol/Progesterone Treatment (in immature chickens) Decreased nih.govresearchgate.netNot directly stated, but implied increase due to reduced inhibition

Reproductive Physiology and Ovarian Function

Beyond its systemic and pituitary roles, calcitonin has been identified as a direct player in the reproductive physiology of the hen, with notable expression and function within the ovary itself. oup.comnih.gov

The calcitonin gene (Calca) and its receptor (Calcr) are expressed in the chicken ovary. oup.comnih.gov Specifically, both the mRNA and the peptide for calcitonin have been localized in the granulosa and theca cells of ovarian follicles at different stages of development, including preovulatory and prehierarchial follicles. oup.comnih.gov

The level of calcitonin expression within the ovary appears to be influenced by follicular maturation. Quantitative PCR analysis has shown that the granulosa layer of the largest preovulatory follicle (F1) has significantly higher levels of both Calca and Calcr mRNA compared to smaller follicles. oup.comnih.gov This suggests that ovarian calcitonin may have a role in the final stages of follicular development and ovulation.

Furthermore, gonadal steroids regulate ovarian calcitonin expression. Treatment of sexually immature chickens with progesterone resulted in a significant increase in ovarian Calca mRNA. Conversely, treatment with estradiol, either alone or in combination with progesterone, significantly reduced ovarian Calca mRNA levels. oup.comnih.gov In vitro studies have also shown that calcitonin can directly affect ovarian cells by decreasing the viability of granulosa cells stimulated by follicle-stimulating hormone (FSH). oup.comnih.gov Collectively, these findings suggest that ovarian calcitonin is involved in regulating follicular maturation in the chicken. oup.comnih.gov Some research also suggests that calcitonin may inhibit progesterone synthesis stimulated by luteinizing hormone in the largest granulosa cells. mdpi.com

Table 3: Summary of Chicken Calcitonin's Role in Reproductive Physiology

AspectFindingReference
Ovarian Expression Calcitonin and its receptor are expressed in granulosa and theca cells. oup.comnih.gov
Follicular Maturation Expression of calcitonin and its receptor is highest in the largest preovulatory follicle. oup.comnih.gov
Steroid Regulation Progesterone increases, while estradiol decreases, ovarian calcitonin mRNA. oup.comnih.gov
Cellular Function Calcitonin can decrease FSH-stimulated granulosa cell viability. oup.comnih.gov

Expression and Localization in Ovarian Tissues (Granulosa and Theca Cells)

Scientific investigations have definitively identified the expression of both calcitonin (CALCA) messenger RNA (mRNA) and the calcitonin peptide itself within the chicken ovary, a novel finding in vertebrate species. oup.comnih.gov Using techniques such as reverse transcription-polymerase chain reaction (RT-PCR) and confocal microscopy, researchers have localized CALCA and its receptor (Calcr) to both the granulosa and theca cells of ovarian follicles at various stages of development, including preovulatory and prehierarchal follicles. oup.comnih.govresearchgate.net

Specifically, Calca mRNA and CALCA-immunoreactive cells are found distributed in the cytoplasm of both these cell types. oup.com Notably, the granulosa layer has been shown to contain relatively higher levels of both Calca and Calcr mRNA compared to the thecal layer in both prehierarchial and preovulatory follicles. nih.govbioone.org This localized expression within the key cellular layers of the ovarian follicles strongly suggests a direct role for calcitonin in ovarian physiology. oup.com

Influence on Follicular Maturation

The expression of calcitonin and its receptor in the chicken ovary is not static; it is significantly influenced by the stage of follicular maturation. oup.comnih.gov Quantitative PCR analysis has revealed that the granulosa layer of the largest preovulatory follicle (F1) contains significantly greater levels of both Calca mRNA and Calcr mRNA compared to other preovulatory and prehierarchal follicles. nih.govbioone.org This suggests a potential role for calcitonin in the final stages of follicular development leading up to ovulation.

Furthermore, in vitro studies have demonstrated that calcitonin can directly impact granulosa cell viability. Treatment of granulosa cells from prehierarchal follicles with CALCA resulted in a significant decrease in follicle-stimulating hormone (FSH)-stimulated cellular viability. oup.comnih.gov This finding supports the hypothesis that ovarian calcitonin is involved in regulating the process of follicular maturation. oup.comnih.gov The expression of calcitonin in granulosa and follicle membrane cells hints at a potentially more prominent role in reproduction for chickens as compared to mammals. mdpi.com

The influence of gonadal steroids on ovarian calcitonin expression further underscores its role in follicular dynamics. Progesterone treatment in sexually immature chickens led to a significant increase in ovarian Calca mRNA, while estradiol treatment, alone or in combination with progesterone, significantly reduced its expression. oup.comnih.gov These findings collectively indicate that follicular maturation and the associated hormonal milieu directly influence calcitonin gene expression in the chicken ovary, implicating it as a local regulator of follicular development. oup.com

Potential Role in Eggshell Calcification, including through Calcitonin Receptors in the Shell Gland

The process of eggshell calcification is a demanding physiological event requiring the mobilization of large amounts of calcium. researchgate.net While the primary role of calcitonin in mammals is related to calcium homeostasis, its function in avian bone metabolism under normal conditions is less clear. nih.gov However, the presence of calcitonin receptors (CTR) in avian reproductive tissues, specifically the shell gland, points to its involvement in the eggshell calcification process. mdpi.comnih.gov

Studies have shown increased expression of calcitonin receptors in the shell gland between 18 and 24 hours post-oviposition, suggesting a heightened sensitivity to calcitonin toward the end of eggshell formation. nih.govuga.edu It is hypothesized that calcitonin may play a role in regulating the massive transfer of calcium required for shell synthesis. researchgate.net One proposed mechanism is that calcitonin may inhibit progesterone synthesis stimulated by luteinizing hormone in the granulosa cells of the largest follicles, thereby influencing the timing and regulation of eggshell formation. mdpi.comresearchgate.net The expression of the calcitonin receptor gene in the shell gland provides a direct link for calcitonin to influence the physiological activities of this crucial organ in egg production. scielo.br

Other Putative Physiological Roles

Beyond its emerging role in ovarian function, chicken calcitonin is implicated in several other physiological processes, highlighting its multifaceted nature.

Renal System Involvement

The kidneys are central to maintaining mineral homeostasis in laying hens, a process critical for both skeletal integrity and eggshell quality. nih.govmdpi.com While parathyroid hormone and vitamin D are established as primary regulators of calcium and phosphate (B84403) in the avian renal system, the direct role of calcitonin is still under investigation. nih.gov However, the expression of calcitonin receptors in the kidneys of laying hens suggests a potential role in regulating calcium homeostasis. nih.gov It is proposed that calcitonin may act to reduce ionized calcium levels in chickens. nih.gov Although direct regulatory effects on urinary calcium and phosphate excretion have not been firmly established, the presence of its receptors in renal tissue implies a level of involvement in the complex interplay of hormones that govern mineral balance. nih.govphysiology.org

Hypothalamic and Neurohypophyseal Interactions, including Arginine Vasotocin (B1584283) (AVT) Release

Chicken calcitonin also appears to play a role in the neuroendocrine system. Receptors for calcitonin have been identified in the plasma membrane of the hen's neurohypophysis. nih.gov The binding affinity and capacity of these receptors change in relation to the oviposition cycle, suggesting a connection to the release of arginine vasotocin (AVT). nih.gov AVT is a key neurohypophysial hormone in birds that is involved in inducing oviposition. researchgate.netoup.com An increase in the blood level of AVT has been observed following an injection of chicken calcitonin in non-laying hens, and changes in calcitonin receptor binding in the neurohypophysis may be related to AVT release at the time of oviposition. nih.gov This suggests that calcitonin may have a modulatory role in the neurohypophyseal functions related to egg-laying. nih.govvt.edu

Expression in the Retina and Role of Calcitonin Gene-Related Peptide (CGRP) in Amacrine Cells

The influence of the calcitonin gene extends to the avian visual system. Calcitonin gene-related peptide (CGRP), a neuropeptide derived from the same gene as calcitonin, has been localized in the amacrine cells of the chicken retina through immunohistochemistry. nih.govtuni.fi These stratified amacrine cells show a rich arborization and are evenly distributed throughout the retina. nih.gov While the precise physiological role of CGRP in the chicken retina is yet to be fully elucidated, its presence in these specialized neurons suggests a function in retinal processing and signaling. nih.govtuni.fialliedacademies.orgarvojournals.orgalliedacademies.org

Expression in Other Tissues (e.g., Adipose, Diencephalon, Chondrocytes, Lungs) and Potential Paracrine Effects

While the ultimobranchial gland is the primary source of circulating calcitonin in avian species, the expression of the calcitonin (Calca) gene is not confined to this gland. Research has identified Calca messenger RNA (mRNA) and the calcitonin peptide in a variety of other tissues in chickens, suggesting localized, or paracrine, roles beyond systemic calcium regulation. psu.eduoup.comkarger.com This localized production implies that calcitonin may act directly on neighboring cells, influencing a range of physiological processes specific to each tissue. karger.com

Adipose Tissue: The expression of Calca cDNA has been confirmed in the adipose tissue of sexually mature female chickens. psu.eduoup.comresearchgate.net Alongside the hormone itself, the calcitonin receptor-like receptor (CLR) is also found in chicken fat tissue, with notably high expression in abdominal fat. nih.govresearchgate.net This co-localization of ligand and a potential receptor points towards a direct role for calcitonin in lipid metabolism and fat deposition in chickens. researchgate.net

Diencephalon: Scientific investigation has detected calcitonin cDNA in the diencephalon of chickens, a region of the brain involved in various sensory and endocrine functions. psu.edu The presence of calcitonin in the central nervous system is consistent with findings in other vertebrates, where calcitonin and calcitonin gene-related peptide (CGRP) are known to be involved in processes like inducing satiety when centrally injected. researchgate.netmdpi.com

Chondrocytes: Evidence indicates that calcitonin plays a role in cartilage development. Calcitonin cDNA has been detected in chicken chondrocytes, the cells responsible for cartilage formation. psu.eduoup.com Studies propose a paracrine mechanism where calcitonin secreted by the perichondrium and periosteum—the tissues surrounding cartilage—positively stimulates the growth of the underlying cartilage. sci-hub.stoup.com In laboratory settings, the addition of calcitonin to organ cultures of long bone rudiments resulted in increased growth. sci-hub.st Furthermore, in primary cultures of avian growth plate chondrocytes, calcitonin has been shown to increase the deposition of minerals. nih.gov While these findings suggest a direct effect, the specific chicken calcitonin receptor has not yet been definitively isolated or cloned in chondrocytes, indicating an area for further research. sci-hub.stoup.com

Lungs: The lungs are a site of high calcitonin expression in chickens. researchgate.netmdpi.com This significant level of local expression strongly suggests a paracrine function within the pulmonary system. researchgate.netmdpi.com It is hypothesized that calcitonin may act locally to modulate intracellular and transcellular movements of calcium within the lung tissue. researchgate.netmdpi.com The presence of nerve fibers containing calcitonin gene-related peptide (CGRP) in the chicken respiratory tract further supports the role of this peptide family in pulmonary physiology. nih.gov

Potential Paracrine Effects: The widespread non-ultimobranchial expression of calcitonin points to a general paracrine function of inhibiting or modulating cell function in various tissues. karger.com For instance, in the pituitary gland, calcitonin is believed to exert paracrine or autocrine control over lactotroph function and prolactin secretion. nih.gov The collective evidence from studies on adipose tissue, the brain, cartilage, and lungs indicates that locally produced chicken calcitonin has diverse physiological roles that are distinct from its classical endocrine function in regulating plasma calcium.

Table of Research Findings on Chicken Calcitonin Expression in Various Tissues

TissueFindingMethodologyPotential RoleReference
Adipose TissueCalca cDNA detected.RT-PCRRegulation of lipid metabolism and fat deposition. psu.eduoup.comresearchgate.net
DiencephalonCalcitonin cDNA detected.RT-PCRNeuroendocrine functions, potentially satiety. psu.edu
ChondrocytesCalcitonin cDNA detected; stimulates cartilage growth and mineralization in vitro.RT-PCR, Organ Culture, Cell CultureParacrine regulation of skeletal development and growth. psu.edusci-hub.stnih.gov
LungsHigh expression of calcitonin.RT-PCRParacrine modulation of calcium movements. researchgate.netmdpi.com

Comparative Endocrinology and Evolutionary Analysis

Phylogenetic Relationships of Calcitonin Sequences Across Vertebrates

The evolutionary history of calcitonin sequences reveals distinct groupings that generally align with major vertebrate lineages. Phylogenetic analyses indicate that calcitonin sequences from primitive fish, such as sturgeon and gar, form a basal group, leading to the divergence of teleost and tetrapod lineages researchgate.netbioscientifica.com. Amphibians, such as the bullfrog, represent another distinct lineage bioone.org. Notably, calcitonin sequences from reptiles and birds (Aves) cluster together, forming a separate lineage that branched off prior to the mammalian and teleost groups researchgate.netbioscientifica.com. This classification places avian calcitonin in a position phylogenetically closer to reptiles than to mammals or fish bioone.org.

Based on amino acid sequence homology, calcitonins have been broadly categorized into several groups. These include the teleost/avian group, the artiodactyl group (e.g., pig, sheep, cattle), and the primate/rodent group (e.g., human, rat) oncohemakey.comoup.com. Chicken calcitonin falls within the teleost/avian classification, sharing a common evolutionary heritage with fish calcitonins, which suggests a conserved ancestral form of the hormone oncohemakey.combioone.org.

Table 1: Major Phylogenetic Groupings of Calcitonin Sequences

Vertebrate GroupRepresentative Species/LineageCalcitonin Grouping
Primitive FishSturgeon, GarBasal
Teleost FishSalmon, Eel, Goldfish, FuguTeleost/Avian
AmphibiansBullfrogAmphibian
ReptilesTurtle, Snake, Lizard, CaimanReptile/Avian
Birds (Aves)ChickenTeleost/Avian
Mammals (Artiodactyl)Pig, Sheep, CattleArtiodactyl
Mammals (Primate/Rodent)Human, Rat, MousePrimate/Rodent

Sequence Homology and Divergence Analysis of Chicken Calcitonin with Mammalian and Other Vertebrate Calcitonins

The amino acid sequence of chicken calcitonin (CT) exhibits significant divergence when compared to its mammalian counterparts, while demonstrating high homology with other non-mammalian vertebrates, particularly reptiles. Studies indicate that chicken CT shares approximately 47% sequence identity with human and mouse calcitonins, and a lower 34% identity with pig calcitonin nih.gov. In contrast, reptile calcitonins show remarkable similarity to chicken calcitonin, with sequence identities ranging from 93% to 100% for various reptile species bioone.org. This close homology between chicken and reptile calcitonins underscores their shared evolutionary path within the tetrapod lineage bioone.orgbioone.org.

Table 2: Amino Acid Sequence Identity of Chicken Calcitonin (CT) with Other Vertebrate Calcitonins

Species/GroupSequence Identity (%) with Chicken CTReference(s)
Human47 nih.gov
Mouse47 nih.gov
Pig34 nih.gov
Reptiles (general)93-100 bioone.org
Bony Fish (general)84-97 bioone.org
Stingray (cartil. fish)77 bioone.org

Note: Data for other vertebrate CT sequences are based on available studies and may vary depending on the specific species and methodology.

Evolutionary Conservation and Specialization of Calcitonin Signaling Systems in Aves

The calcitonin signaling system in birds, including chickens, plays a role in calcium homeostasis, though its precise physiological functions may differ from those observed in mammals oncohemakey.commdpi.comresearchgate.net. In mammals, calcitonin is primarily recognized for its potent hypocalcemic effect, largely mediated by its action on osteoclasts to inhibit bone resorption oup.com. However, studies in chickens suggest a potentially altered role. Chickens exhibit higher circulating calcium levels compared to other species, and notably, their osteoclasts appear to lack calcitonin receptors (CTR) mdpi.comd-nb.info. This observation implies that chicken calcitonin's primary function may not be directly related to inhibiting bone resorption in the same manner as in mammals mdpi.comresearchgate.net.

Instead, the presence of calcitonin receptors in avian reproductive tissues, such as the ovary, suggests a specialized role for calcitonin in processes like eggshell calcification mdpi.comresearchgate.net. This adaptation aligns with the high calcium demands of egg production in birds. The calcitonin receptor (CTR) in chickens shows high homology (>90%) with avian species but lower homology (~60%) with mammals, indicating evolutionary divergence in receptor structure nih.govmdpi.comgenecards.org. The calcitonin receptor-like receptor (CLR) in chickens, however, shares higher homology (80–82%) with mammalian CLRs, suggesting that CLR may be more evolutionarily conserved than CTR nih.govmdpi.com.

Compound List:

Calcitonin (Chicken)

Calcitonin (Human)

Calcitonin (Mouse)

Calcitonin (Pig)

Calcitonin (Salmon)

Calcitonin (Reptile)

Calcitonin Gene-Related Peptide (CGRP) (Chicken)

Calcitonin Gene-Related Peptide (CGRP) (Human)

Calcitonin Receptor (CTR) (Chicken)

Calcitonin Receptor (CTR) (Mammalian)

Calcitonin Receptor-Like Receptor (CLR) (Chicken)

Calcitonin Receptor-Like Receptor (CLR) (Mammalian)

Methodological Approaches in Chicken Calcitonin Research

Molecular Techniques

Molecular techniques are crucial for investigating the genetic basis and expression patterns of chicken calcitonin.

Reverse Transcription/Polymerase Chain Reaction (RT-PCR) and Quantitative Real-Time PCR for Gene Expression Analysis

Reverse Transcription Polymerase Chain Reaction (RT-PCR) and its quantitative variant, quantitative Real-Time PCR (qPCR), are widely used to detect and quantify messenger RNA (mRNA) levels of calcitonin in various chicken tissues. These techniques allow researchers to assess gene expression under different physiological conditions or experimental treatments. For instance, RT-PCR has been employed to detect calcitonin (Calca) mRNA in the chicken pituitary gland, confirming its expression in this tissue, with the pituitary-derived cDNA sequence being identical to that of the ultimobranchial gland nih.govpsu.edu. Studies have also utilized RT-PCR to identify Calca mRNA in the granulosa and theca layers of chicken ovarian follicles, indicating its presence in reproductive tissues oup.comnih.gov. Furthermore, RT-PCR has been used to analyze Calca gene expression in various chicken tissues, including skeletal muscle, and to confirm the presence of calcitonin receptor (Calcr) mRNA in ovarian follicles researchgate.netoup.com. Quantitative PCR analysis has revealed an inverse relationship between prolactin (PRL) mRNA and calcitonin (CT) mRNA in the pituitary gland, with sexually mature hens exhibiting lower CT mRNA levels compared to immature chickens nih.govpsu.edu.

Molecular Cloning and cDNA Sequencing

Molecular cloning and cDNA sequencing are fundamental for determining the genetic makeup and precursor structures of chicken calcitonin. The gene coding for calcitonin has been isolated and sequenced in chickens nih.govnih.govcapes.gov.br. This research revealed that the avian calcitonin gene expresses two distinct mRNAs through tissue-specific alternate splicing. These mRNAs encode protein precursors for either calcitonin or calcitonin gene-related peptide (CGRP) nih.govcapes.gov.br. Calcitonin expression is predominantly observed in the ultimobranchial bodies, while CGRP is mainly found in the brain nih.govcapes.gov.br. The sequencing of the 3'-end of the chicken calcitonin gene has identified an intron followed by an exon coding for a calcitonin gene-related peptide, which shows significant homology to mammalian CGRPs nih.gov. Studies have also elucidated the nucleotide sequence of chicken calcitonin mRNA, revealing that the calcitonin precursor in chickens shares the same organization as in higher vertebrates but exhibits considerable differences in amino acid sequence nih.govnih.gov. Molecular cloning has also been applied to identify and characterize chicken calcitonin receptor (CTR) and calcitonin receptor-like receptor (CLR) genes, along with receptor activity-modifying proteins (RAMPs) mdpi.comresearchgate.net. The amino acid sequence of chicken CTR shows high homology with other avian species but lower homology with mammals, suggesting evolutionary divergence in this receptor mdpi.com.

In Situ Hybridization for mRNA Localization

In situ hybridization (ISH) is a powerful technique used to determine the precise spatial distribution of specific mRNA molecules within tissue sections. This method has been applied to localize calcitonin mRNA (Calca mRNA) in chicken tissues. For example, Calca mRNA-expressing cells have been localized in both granulosa and thecal cells of the chicken ovary follicle using in situ hybridization histochemistry oup.com. Control experiments using a sense riboprobe instead of an antisense cRNA probe confirmed the specificity of the staining oup.com. In situ hybridization has also been used to study the localization of calcitonin-encoding mRNA in ultimobranchial cells, with findings indicating that severe calcium malnutrition in chickens leads to a reduction in calcitonin biosynthesis by decreasing the number of secretory cells, rather than altering the biosynthetic activity of the remaining endocrine cells nih.gov.

Immunological and Cellular Techniques

Immunological and cellular techniques are employed to detect, localize, and quantify calcitonin protein within tissues and biological fluids.

Immunohistochemistry and Immunofluorescence for Protein Localization

Immunohistochemistry (IHC) and immunofluorescence (IF) are utilized to visualize the presence and distribution of calcitonin protein within cellular and tissue structures. These techniques rely on antibodies specific to calcitonin to detect the protein. Studies have used IHC to identify calcitonin-immunoreactive (ir) cells in various chicken tissues. For instance, calcitonin-ir cells have been observed throughout the anterior pituitary gland, with many co-localizing with prolactin-immunoreactive (PRL-ir) cells nih.govpsu.edu. In the chicken ovary, calcitonin-immunoreactive cells have been found distributed in both granulosa and thecal cells, similar to the localization of Calca mRNA oup.com. Immunofluorescence has also been used to study calcitonin gene-related peptide (CGRP) localization in the chicken retina, where CGRP-like immunoreactivity was found in stratified amacrine cells nih.gov.

Radioimmunoassay (RIA) for Hormone Quantification

Radioimmunoassay (RIA) is a sensitive method used for the quantification of hormones, including calcitonin, in biological samples such as plasma or tissue extracts. A sequential double antibody RIA has been developed for chicken calcitonin using synthetic chicken calcitonin as the antigen, tracer, and standard nih.gov. This assay demonstrated a minimum detection limit of 0.5 ng and an effective dose (ED50) of 7 ng nih.gov. Serial dilutions of chicken and turkey plasma showed parallelism with the chicken calcitonin standard nih.gov. RIA has also been used to monitor chicken calcitonin during its purification from chicken ultimobranchial glands nih.gov. In studies investigating the effects of diet on calcitonin, circulating calcitonin levels were measured by RIA nih.gov.


Receptor Binding Assays

Receptor binding assays are crucial for characterizing the interaction between calcitonin and its cellular targets, quantifying receptor affinity and density.

Radioligand Binding Assays

Radioligand binding assays, typically employing radio-iodine-labeled calcitonin ([125I]CT), have been instrumental in identifying and characterizing calcitonin receptors in various chicken tissues. These assays confirm the presence of specific binding sites and allow for the determination of binding affinity (Kd) and receptor capacity (Bmax).

Bone and Kidney: Studies utilizing [125I]CT binding assays in the membrane fractions of chicken calvaria (bone) and kidney have revealed specific binding characteristics consistent with a receptor-ligand interaction oup.comnih.govoup.com. In laying hens, the equilibrium dissociation constant (Kd) and binding capacity (Bmax) values in these tissues were found to change in relation to the oviposition cycle, with a decrease observed during the period shortly before and after oviposition oup.comnih.govoup.com. Administration of ovarian steroids, such as estradiol (B170435) or progesterone (B1679170), also led to a decrease in both Kd and Bmax values in these tissues oup.comnih.gov.

Neurohypophysis: The hen neurohypophysis has also been investigated using [125I]-labeled chicken calcitonin ([125I]cCT) binding assays researchgate.netnih.govsemanticscholar.org. These studies demonstrated the presence of calcitonin receptors in the neurohypophysis, with kinetic analysis yielding a Kd of approximately 0.27 nM and a Bmax of 101.3 fmol/mg protein semanticscholar.org. Furthermore, changes in receptor binding affinity and capacity were observed in relation to the oviposition cycle, with affinity increasing and capacity decreasing prior to oviposition nih.govsemanticscholar.org.

Osteoclasts: Conversely, attempts to detect calcitonin receptors on chicken osteoclasts using [125I]-labeled salmon calcitonin have been unsuccessful, indicating a lack of specific binding sites on these cells nih.govnih.gov.

Table 1: [125I]Calcitonin ([125I]CT) Binding Affinity (Kd) and Capacity (Bmax) in Chicken Tissues

TissueHen StatusKd (nM)Bmax (fmol/mg protein)Reference(s)Notes
CalvariaLaying1.06 ± 0.110.17 ± 0.02 oup.comoup.comLower during period before/after oviposition
KidneyLaying0.67 ± 0.090.50 ± 0.02 oup.comoup.comLower during period before/after oviposition
NeurohypophysisLaying0.27 (kinetic)101.3 nih.govsemanticscholar.orgAffinity increases, capacity decreases before oviposition
CalvariaNon-layingNot specifiedNot specified oup.comoup.comNo significant change compared to laying hens during oviposition cycle
KidneyNon-layingNot specifiedNot specified oup.comoup.comNo significant change compared to laying hens during oviposition cycle
NeurohypophysisNon-layingNot specifiedNot specified nih.govsemanticscholar.orgNo change during 24-h period

Luciferase Reporter Assays for Receptor Activity and Signal Transduction

Luciferase reporter assays have been employed to elucidate the downstream signaling pathways activated by chicken calcitonin receptors (CTR) and calcitonin receptor-like receptors (CLR). By transfecting cells with reporter constructs linked to specific response elements, researchers can quantify receptor activation.

Studies using reporter systems such as pGL3-CRE-luciferase and pGL4-SRE-luciferase have demonstrated that chicken CTRs and CLRs, when activated by calcitonin, effectively stimulate the cyclic AMP/protein kinase A (cAMP/PKA) and mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathways nih.govresearchgate.netresearchgate.netnih.gov. These findings highlight the functional nature of these receptors in mediating cellular responses to calcitonin. Notably, chicken CLR has been shown to function as a calcitonin receptor even in the absence or presence of receptor activity-modifying proteins (RAMPs) nih.govresearchgate.netresearchgate.net.

Table 2: Signaling Pathways Activated by Chicken Calcitonin Receptors (CTR/CLR)

Receptor TypeLigandSignaling PathwayReporter Assay SystemFindingsReference(s)
CTRCalcitonincAMP/PKApGL3-CRE-luciferaseStimulated nih.govresearchgate.netresearchgate.net
CTRCalcitoninMAPK/ERKpGL4-SRE-luciferaseStimulated nih.govresearchgate.netresearchgate.net
CLRCalcitonincAMP/PKApGL3-CRE-luciferaseStimulated (with or without RAMPs) nih.govresearchgate.netresearchgate.net
CLRCalcitoninMAPK/ERKpGL4-SRE-luciferaseStimulated (with or without RAMPs) nih.govresearchgate.netresearchgate.net

Experimental Models and Animal Studies in Avian Research

In vivo studies, particularly those utilizing the unique physiological cycles of avian species, provide critical insights into the role of calcitonin in reproductive and metabolic processes.

Utilization of Oviposition Cycle Models for Hormonal Studies

The distinct oviposition cycle in laying hens serves as a natural experimental model to study hormonal regulation. Research has focused on how calcitonin receptor binding properties in various tissues change throughout this cycle. As noted in Section 6.3.1, studies have documented significant temporal changes in calcitonin receptor affinity and capacity in the calvaria, kidney, and neurohypophysis of laying hens, correlating with specific stages of the oviposition cycle oup.comnih.govnih.govsemanticscholar.org. Serum calcitonin levels themselves have also been observed to fluctuate erratically during the egg-laying cycle researchgate.net. These findings underscore the dynamic interplay between calcitonin signaling and the reproductive processes in chickens.

Hormonal Manipulation Studies (e.g., Ovarian Steroid Administration)

The influence of ovarian steroids, such as estradiol and progesterone, on calcitonin expression and receptor activity has been explored through hormonal manipulation studies.

Ovarian Calcitonin Gene Expression: Administration of progesterone to sexually immature chickens resulted in an increased abundance of ovarian calcitonin (Calca) mRNA, whereas treatment with estradiol or a combination of both steroids led to a significant reduction in ovarian Calca mRNA oup.com.

Pituitary Calcitonin Expression: Similarly, in sexually immature chickens, treatment with estradiol and/or progesterone caused a significant decrease in the quantity of pituitary calcitonin mRNA psu.edunih.gov. This suggests that gonadal steroids play a role in modulating calcitonin expression within the pituitary gland.

Calcitonin Receptor Binding: The impact of ovarian steroids extends to calcitonin receptor binding. In vivo administration of 17β-estradiol or progesterone to hens resulted in a decrease in both the equilibrium dissociation constant (Kd) and binding capacity (Bmax) for calcitonin receptors in the calvaria and kidney oup.comnih.gov. This indicates that these steroids can modulate the affinity and number of calcitonin binding sites in these tissues.

Table 3: Influence of Ovarian Steroids on Chicken Calcitonin Gene Expression and Receptor Binding

FactorEffect on Ovarian Calca mRNAEffect on Pituitary CT mRNAEffect on Calcitonin Receptor Binding (Kd/Bmax) in Calvaria/KidneyReference(s)
ProgesteroneIncreasedDecreasedDecreased Kd and Bmax oup.comnih.govoup.com
EstradiolDecreasedDecreasedDecreased Kd and Bmax oup.comnih.govoup.com
Progesterone + EstradiolDecreasedDecreasedDecreased Kd and Bmax oup.comnih.govoup.com

Compound List

Calcitonin (CT)

Calcitonin Receptor (CTR)

Calcitonin Receptor-Like Receptor (CLR)

Receptor Activity-Modifying Proteins (RAMPs)

Arginine Vasotocin (B1584283) (AVT)

Prolactin (PRL)

Estradiol (E2)

Progesterone (P4)

Follicle-Stimulating Hormone (FSH)

Luteinizing Hormone (LH)

Calcitonin Gene-Related Peptide (CGRP)

Conclusion and Future Research Directions

Synthesis of Key Findings on Chicken Calcitonin and Its Unique Avian Physiology

Chicken calcitonin is a 32-amino acid peptide hormone produced by the ultimobranchial glands, a structure separate from the thyroid gland in birds. harrisonsbirdfoods.comresearchgate.netresearchgate.net Its primary role is in calcium metabolism, where it generally exerts a hypocalcemic effect in response to high levels of ionized calcium in the blood. harrisonsbirdfoods.comharrisonsbirdfoods.com The amino acid sequence of chicken calcitonin has been determined and shows similarities to salmon and eel calcitonin. oup.com

A significant aspect of avian physiology is the high demand for calcium, particularly in laying hens for eggshell formation. veterinariadigital.com While calcitonin is involved in calcium homeostasis, its precise biological action in birds remains surprisingly less clear compared to its role in mammals, despite high circulating levels. harrisonsbirdfoods.comnih.gov In mammals, calcitonin primarily inhibits osteoclastic bone resorption. harrisonsbirdfoods.com However, in birds, especially concerning the specialized medullary bone that serves as a labile calcium reservoir for eggshells, osteoclasts appear to be less responsive to calcitonin. biologists.comresearchgate.net This suggests a unique regulatory mechanism for calcium in avian species.

Chicken calcitonin receptors have been identified in reproductive tissues, indicating a role in the process of eggshell calcification. The regulation of calcitonin in chickens is directly correlated with dietary and serum calcium levels. harrisonsbirdfoods.com It works in concert with other hormones like parathyroid hormone (PTH), vitamin D3 metabolites, and estrogen to maintain calcium balance. harrisonsbirdfoods.comresearchgate.net

Interestingly, the calcitonin gene in chickens also encodes for Calcitonin Gene-Related Peptide (CGRP), a neuropeptide with various functions, including potential roles in neuromodulation and blood flow regulation. nih.govphoenixpeptide.com

Unresolved Questions and Emerging Areas of Inquiry in Avian Calcitonin Research

Despite decades of research, several questions regarding chicken calcitonin remain unanswered, opening up new avenues for investigation.

Key Unresolved Questions:

Precise Role in Medullary Bone Dynamics: The exact mechanism by which calcitonin influences the formation and resorption of medullary bone, if at all, is still not fully understood. Given that avian osteoclasts show some refractoriness to calcitonin, what are the alternative or complementary regulatory pathways governing this vital calcium source for eggshell production? biologists.comresearchgate.net

Interaction with Other Hormones: While it is known that calcitonin is part of a complex hormonal network, the precise interplay and hierarchical importance of calcitonin in relation to PTH, estrogen, and vitamin D metabolites in the day-to-day and cyclical regulation of calcium in birds requires further elucidation. harrisonsbirdfoods.comresearchgate.net

Direct Renal Effects: The direct regulatory role of calcitonin on urinary calcium and phosphate (B84403) excretion in birds has not been firmly established. nih.gov Further research is needed to clarify its impact on kidney function in maintaining mineral balance.

Embryonic Calcium Homeostasis: The role of calcitonin in regulating calcium metabolism during avian embryonic development is poorly understood. uchicago.edu Investigating its function in the embryo, particularly in relation to the mobilization of calcium from the yolk and eggshell, is a critical area for future studies. uchicago.edu

The Function of High Circulating Levels: Why do birds maintain such high circulating levels of calcitonin compared to mammals, especially when its direct hypocalcemic effect appears less potent or clear-cut? harrisonsbirdfoods.comresearchgate.net This suggests potential undiscovered physiological roles for the hormone.

Calcitonin Gene-Related Peptide (CGRP) in Avian Physiology: The full spectrum of CGRP's function in chickens is an emerging area of interest. Its role in the central and peripheral nervous systems, cardiovascular system, and its potential interplay with calcitonin in metabolic regulation warrants deeper investigation. nih.govphoenixpeptide.comfrontiersin.org

Emerging Areas of Inquiry:

Comparative Endocrinology: Comparing the calcitonin system in chickens with that of other avian species, particularly those with different reproductive strategies or dietary habits, could provide valuable insights into its evolutionary adaptation and diverse functions.

Molecular Mechanisms of Receptor Interaction: A deeper understanding of the chicken calcitonin receptor and its signaling pathways in various target tissues (bone, kidney, reproductive tract) will be crucial to unraveling its precise physiological effects. uniprot.orgaston.ac.uk

Nutrigenomics and Calcium Metabolism: Investigating how dietary factors, beyond just calcium levels, influence the expression and activity of the calcitonin gene and its receptor could lead to improved nutritional strategies in poultry.

Methodological Advancements and Their Potential for Future Investigations

Future research into chicken calcitonin will be significantly enhanced by a range of advanced methodologies.

Table 1: Methodological Advancements for Future Avian Calcitonin Research

Methodology Application in Chicken Calcitonin Research Potential Impact
CRISPR-Cas9 Gene Editing Creation of specific knockout or knock-in chicken models to precisely study the function of calcitonin and its receptor in vivo. jikei.ac.jp Definitive elucidation of the physiological roles of calcitonin in bone metabolism, renal function, and reproduction.
Advanced Imaging Techniques High-resolution in vivo imaging of bone microarchitecture and cellular activity (e.g., osteoclasts) in response to calcitonin. Direct visualization and quantification of the cellular effects of calcitonin on bone, particularly medullary bone.
Proteomics and Metabolomics Comprehensive analysis of changes in the proteome and metabolome of target tissues in response to varying calcitonin levels. Identification of novel downstream signaling pathways and effector molecules of calcitonin action.
Single-Cell RNA Sequencing (scRNA-seq) Characterization of the heterogeneity of cell types within the ultimobranchial gland and target tissues, and their specific responses to calcitonin. A more granular understanding of which specific cells produce and respond to calcitonin and how this varies under different physiological states.
Artificial Intelligence (AI) and Machine Learning Development of predictive models for peptide-receptor interactions and analysis of complex datasets from genomics, proteomics, and metabolomics studies. oup.com Acceleration of the discovery of novel functions and regulatory mechanisms of chicken calcitonin.
Solid-Phase Peptide Synthesis (SPPS) and Peptide Engineering Synthesis of modified chicken calcitonin analogs to probe structure-function relationships and to develop more stable and potent research tools. mdpi.comnih.govnih.gov Enhanced understanding of the key amino acid residues for receptor binding and biological activity, potentially leading to the development of specific agonists or antagonists for research purposes.

| Phage and mRNA Display Technologies | High-throughput screening of peptide libraries to identify novel binding partners and modulators of the chicken calcitonin receptor. mdpi.comnih.govunivie.ac.at | Discovery of new regulatory molecules and pathways that interact with the calcitonin system. |

By leveraging these advanced tools, researchers are poised to answer the long-standing questions surrounding chicken calcitonin and to uncover new facets of its role in the unique physiology of birds.

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying chicken calcitonin in experimental samples?

  • Methodological Answer : Quantification typically involves immunoassays (e.g., ELISA) or biochemical methods like the Folin phenol reagent for protein measurement . For purity assessment, SDS-PAGE under reducing conditions (e.g., Laemmli’s method) is recommended to confirm molecular weight and structural integrity . Researchers should validate assays using positive controls (e.g., synthetic calcitonin) and report coefficients of variation to ensure reproducibility .

Q. How should researchers design experiments to assess the hypocalcemic activity of chicken calcitonin in vivo?

  • Methodological Answer : Use rodent models (e.g., rats) with induced hypercalcemia via calcium gluconate infusion. Measure serum calcium levels pre- and post-administration at timed intervals (e.g., 1, 3, 6 hours). Include dose-response curves and negative controls (saline injection). Statistical planning should account for biological variability using ANOVA with post-hoc tests .

Q. What strategies are recommended for conducting a systematic literature review on chicken calcitonin’s structure-function relationships?

  • Methodological Answer :

  • Search Strategy : Use databases like PubMed and Google Scholar with keywords: "chicken calcitonin," "structure-activity relationship," and "receptor binding." Filter results by relevance and citation count .
  • Data Extraction : Organize findings into a table comparing peptide sequences, receptor affinity (e.g., CTR vs. AMY receptors), and bioactivity across species .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hypocalcemic efficacy of chicken calcitonin across studies?

  • Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., dosage regimes, animal age/strain). Replicate conflicting experiments under standardized conditions, ensuring blinding and randomization. Use sensitivity analysis to assess the impact of outliers . Cross-validate results with alternative assays (e.g., calcium flux in osteoclast cultures) .

Q. What experimental approaches optimize the stability of chicken calcitonin in long-term pharmacological studies?

  • Methodological Answer :

  • Formulation : Test lyophilization vs. liquid storage at varying pH (4–7) and temperatures (4°C vs. -20°C). Monitor degradation via HPLC and circular dichroism for structural changes .
  • Stabilizers : Evaluate additives like albumin (0.1–1%) or trehalose (5–10%) using accelerated stability protocols (e.g., 40°C/75% RH for 4 weeks) .

Q. How can multi-omics approaches elucidate chicken calcitonin’s role in calcium homeostasis beyond known pathways?

  • Methodological Answer : Integrate transcriptomics (RNA-seq of osteoclasts/osteoblasts) and proteomics (phosphoproteome analysis) to identify novel signaling nodes. Pair with metabolomics (NMR-based serum profiling) to map calcium flux dynamics. Use pathway enrichment tools (e.g., STRING, KEGG) to prioritize targets for validation in knockout models .

Key Methodological Recommendations

  • Experimental Rigor : Follow reporting standards for animal studies (ARRIVE guidelines) and include detailed protocols in supplementary materials .
  • Data Contradiction : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address inconsistencies .
  • Literature Synthesis : Use citation management tools (e.g., Zotero) to track sources and avoid redundant studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.